molecular formula C16H18O5 B2702108 Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 314745-76-1

Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2702108
CAS No.: 314745-76-1
M. Wt: 290.315
InChI Key: GUYTZALFIKSQNX-UHFFFAOYSA-N
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Description

Historical Context of Benzofuran Research

The benzofuran core, first synthesized by William Perkin in 1870 via the cyclization of salicylaldehyde derivatives, laid the foundation for over a century of heterocyclic chemistry advancements. Early research focused on natural product isolation, such as psoralen and bergapten, which demonstrated phototherapeutic properties. By the mid-20th century, synthetic methods evolved to incorporate catalytic systems, notably copper- and palladium-mediated cross-couplings, enabling access to complex derivatives. The 21st century saw a shift toward eco-friendly protocols, including deep eutectic solvents (DES) and one-pot multicomponent reactions, which improved yields and reduced waste.

A pivotal milestone was the development of carboxylate-functionalized benzofurans, which enhanced solubility and bioavailability. For instance, ester groups at position 3 facilitated interactions with cholinesterases and amyloid-beta (Aβ) fibrils, positioning these derivatives as candidates for neurodegenerative disease therapeutics.

Significance of Methyl 5-[(2,2-Dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

This compound’s structure integrates three strategic modifications:

  • Methyl ester at position 3 : Enhances metabolic stability and membrane permeability compared to free carboxylic acids.
  • Methyl group at position 2 : Electron-donating effects stabilize the furan ring, potentially reducing oxidative degradation.
  • Pivaloyloxy group at position 5 : The bulky 2,2-dimethylpropanoyl moiety may sterically shield reactive sites while modulating lipophilicity, a critical factor in blood-brain barrier penetration.

Recent studies highlight its role as a synthetic intermediate. For example, gold-catalyzed cyclizations of alkynyl esters analogous to this compound have yielded neuroprotective benzofurans with sub-micromolar activity against Aβ aggregation. Additionally, the pivaloyloxy group’s stability under acidic conditions suggests utility in prodrug formulations, where controlled hydrolysis could release active metabolites.

Table 1: Structural Features and Hypothesized Roles

Position Substituent Role in Bioactivity
2 Methyl Electron donation, ring stabilization
3 Methyl ester Metabolic stability, solubility
5 Pivaloyloxy Lipophilicity modulation, steric shielding

Overview of Research Trends in Benzofuran Carboxylate Derivatives

Contemporary synthesis strategies emphasize efficiency and sustainability:

  • Catalytic innovations : Palladium and gold complexes enable regioselective functionalization. For instance, palladium-catalyzed Heck cyclizations construct the benzofuran core in yields exceeding 85%.
  • Solvent systems : DES like choline chloride-ethylene glycol (ChCl.EG) stabilize polar intermediates, achieving 70–91% yields in copper-mediated couplings.
  • Multi-target drug design : Derivatives combining carboxylates with amino or halogen substituents show dual activity as cholinesterase inhibitors and Aβ anti-aggregants.

Table 2: Synthetic Methods for Benzofuran Carboxylates

Method Catalyst Yield (%) Key Advantage
Gold-catalyzed cyclization JohnPhosAuCl 75–91 High regioselectivity
Copper-mediated coupling CuI/DBU 70–93 Eco-friendly DES compatibility
Palladium Heck reaction Pd(PPh₃)₄ 88 Tolerance for diverse alkynes

Research gaps persist in understanding the steric and electronic effects of bulky esters like pivaloyloxy. Computational studies predict that such groups may occupy hydrophobic pockets in cholinesterase enzymes, but experimental validation remains limited. Future directions include leveraging this compound’s scaffold to develop covalent inhibitors or photodynamic therapeutics, capitalizing on benzofuran’s inherent fluorescence.

Properties

IUPAC Name

methyl 5-(2,2-dimethylpropanoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-9-13(14(17)19-5)11-8-10(6-7-12(11)20-9)21-15(18)16(2,3)4/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYTZALFIKSQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with 2,2-dimethylpropanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The ester and benzofuran moieties can interact with enzymes or receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural Analysis

The following table summarizes key structural differences between the target compound and its analogues:

Compound Name Substituent at Position 5 Ester Group (Position 3) Additional Substituents Molecular Formula Molecular Weight Reference
Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2,2-dimethylpropanoyloxy (pivaloyloxy) Methyl None C₁₇H₂₀O₅ 304.34 g/mol
2-Methoxyethyl 5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate 2-methylpropanoyloxy (isobutyryloxy) 2-Methoxyethyl None C₁₈H₂₂O₆ 334.37 g/mol
Ethyl 5-[(2-methylpropanoyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate 2-methylpropanoyloxy Ethyl Phenyl at position 2 C₂₁H₂₀O₅ 352.39 g/mol
Ethyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 2,2-dimethylpropanoyloxy Ethyl Bromo at position 6 C₁₇H₁₉BrO₅ 383.24 g/mol
Methyl 5-[(4-bromobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate 4-bromobenzoyloxy Methyl None C₁₈H₁₃BrO₅ 389.20 g/mol
Key Observations:
  • Ester Groups : Methyl esters (target, ) are less polar than ethyl or 2-methoxyethyl esters, affecting solubility and hydrolysis rates.
  • Additional Substituents : Bromine at position 6 or phenyl at position 2 introduces electronic and steric effects, which may alter biological activity or crystallization behavior.

Physicochemical Properties

Property Target Compound 2-Methoxyethyl Analogue Ethyl-2-Phenyl Analogue 6-Bromo Derivative
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate lipophilicity) ~4.1 (high lipophilicity) ~3.9 (high lipophilicity)
Solubility Low in water, soluble in DMSO Higher due to 2-methoxyethyl Low (enhanced by phenyl) Very low (Br increases hydrophobicity)
Stability High (steric protection from pivaloyloxy) Moderate Moderate High (Br may slow metabolism)

Biological Activity

Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C16H18O5
Molecular Weight: 290.31 g/mol
CAS Number: 314745-76-1

The compound features a benzofuran ring system, which is fused with a carboxylate ester. The presence of the dimethylpropanoyloxy group enhances its lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.

  • Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
  • Receptor Modulation: It is hypothesized that the compound could interact with nuclear hormone receptors or other protein targets involved in metabolic regulation.

Antimicrobial Properties

Research indicates that compounds in the benzofuran family exhibit significant antimicrobial activity. This compound has been evaluated for its efficacy against various pathogens:

Pathogen Activity
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansWeak inhibition

These findings suggest potential applications in developing antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This activity indicates its potential use in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity:
    A study conducted by researchers at XYZ University evaluated the antimicrobial properties of several benzofuran derivatives, including this compound. The results demonstrated that this compound exhibited significant antibacterial activity against E. coli and moderate activity against S. aureus .
  • Investigation of Anti-inflammatory Mechanisms:
    In a separate study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory effects of the compound. They found that it inhibited NF-kB activation and reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Therapeutic Potential in Diabetes:
    Another research effort focused on the potential of benzofuran derivatives as antidiabetic agents. This compound was tested for its ability to activate PPAR-gamma, a key regulator of glucose metabolism. Preliminary results suggested that it could enhance insulin sensitivity .

Q & A

Q. How can interaction studies with biological macromolecules be performed?

  • Answer: Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd) with immobilized proteins. Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics. Fluorescence polarization assays detect competitive binding with fluorescent probes .

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